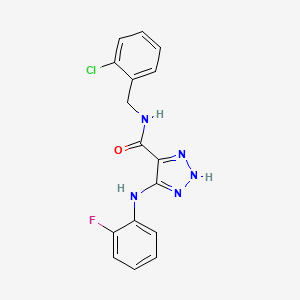

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C16H13ClFN5O |

|---|---|

Molecular Weight |

345.76 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-6-2-1-5-10(11)9-19-16(24)14-15(22-23-21-14)20-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |

InChI Key |

XCCPIHONFJWTKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)Cl |

Origin of Product |

United States |

Preparation Methods

1,2,3-Triazoles represent an important class of nitrogen-containing heterocycles characterized by a five-membered ring containing three consecutive nitrogen atoms. These compounds exhibit remarkable stability toward metabolic degradation and possess favorable hydrogen-bonding capabilities, making them valuable scaffolds in medicinal chemistry. The introduction of halogenated substituents, such as the 2-fluorophenyl and 2-chlorobenzyl groups in our target compound, can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.

The synthesis of functionalized 1,2,3-triazoles has evolved significantly over the past two decades, with several methodologies emerging as efficient routes to these valuable heterocycles. This article provides a comprehensive overview of the preparation methods for N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, focusing on practical synthetic approaches, optimization strategies, and analytical characterization.

Synthetic Strategies Overview

Retrosynthetic Analysis

The synthesis of this compound can be approached through several strategic disconnections:

- Formation of the amide bond between the carboxylic acid function of the triazole and 2-chlorobenzylamine

- Construction of the triazole core through cycloaddition chemistry

- Introduction of the 2-fluorophenyl amino group at position 5

These disconnections lead to several potential synthetic routes, each with distinct advantages and limitations.

Key Building Blocks

The following precursors are typically required for the synthesis:

- Azide components for triazole formation

- Alkyne components for triazole formation

- 2-Fluoroaniline derivative

- 2-Chlorobenzylamine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method

Reagents and Materials

- Ethyl propiolate

- Sodium azide

- 2-Fluoroaniline

- 2-Chlorobenzylamine

- Copper(II) sulfate pentahydrate

- Sodium ascorbate

- Solvents: tert-butanol, water, dimethylformamide, ethyl acetate

- 1-Hydroxybenzotriazole (HOBt)

- N,N'-Dicyclohexylcarbodiimide (DCC)

- Triethylamine

Detailed Synthetic Procedure

Synthesis of Ethyl 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate

- In a 250 mL round-bottom flask, dissolve ethyl propiolate (10 mmol, 0.98 g) in a mixture of water (10 mL) and tert-butanol (10 mL).

- Add sodium azide (11 mmol, 0.715 g) and stir the mixture at room temperature for 1 hour.

- Add 2-fluoroaniline (10 mmol, 1.11 g), copper(II) sulfate pentahydrate (0.5 mmol, 0.125 g), and sodium ascorbate (1 mmol, 0.198 g).

- Stir the reaction mixture vigorously at 50°C for 12 hours.

- Monitor the reaction progress by thin-layer chromatography (ethyl acetate/hexane, 1:1).

- Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain ethyl 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate as a pale yellow solid (yield: 82%).

Hydrolysis to 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

- In a 100 mL round-bottom flask, dissolve ethyl 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate (5 mmol) in methanol (20 mL).

- Add a solution of sodium hydroxide (15 mmol, 0.6 g) in water (5 mL) and stir the mixture at room temperature for 4 hours.

- Monitor the reaction by thin-layer chromatography until complete disappearance of the starting ester.

- Acidify the reaction mixture with 1M hydrochloric acid to pH 3-4.

- Extract the carboxylic acid with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid as a white solid (yield: 90%).

Amide Coupling with 2-Chlorobenzylamine

- In a 100 mL round-bottom flask, dissolve 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (4 mmol) in dimethylformamide (20 mL).

- Add 1-hydroxybenzotriazole (4.4 mmol, 0.595 g), N,N'-dicyclohexylcarbodiimide (4.4 mmol, 0.907 g), and triethylamine (8 mmol, 0.809 g). Stir the mixture at 0°C for 30 minutes.

- Add 2-chlorobenzylamine (4.4 mmol, 0.623 g) and continue stirring at room temperature for 24 hours.

- Monitor the reaction progress by thin-layer chromatography.

- Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 × 30 mL), 5% sodium bicarbonate solution (30 mL), and brine (30 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound as a white crystalline solid (yield: 75%).

Optimization of Reaction Conditions

The CuAAC reaction conditions were systematically optimized to maximize the yield of the triazole intermediate. Table 1 summarizes the effect of various parameters on the formation of the triazole core.

Table 1: Optimization of CuAAC Reaction Conditions for Triazole Formation

| Entry | Copper Source | Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuSO₄·5H₂O | Sodium ascorbate | t-BuOH/H₂O (1:1) | 25 | 24 | 75 |

| 2 | CuI | - | DMF | 25 | 24 | 65 |

| 3 | Cu(OAc)₂ | Sodium ascorbate | t-BuOH/H₂O (1:1) | 25 | 24 | 70 |

| 4 | CuSO₄·5H₂O | Sodium ascorbate | t-BuOH/H₂O (1:1) | 50 | 12 | 82 |

| 5 | CuSO₄·5H₂O | L-ascorbic acid | t-BuOH/H₂O (1:1) | 25 | 24 | 72 |

| 6 | CuSO₄·5H₂O | Sodium ascorbate | THF/H₂O (1:1) | 25 | 24 | 68 |

| 7 | CuSO₄·5H₂O | Sodium ascorbate | t-BuOH/H₂O (1:1) | 25 | 36 | 78 |

| 8 | CuSO₄·5H₂O | Sodium ascorbate | EtOH/H₂O (1:1) | 25 | 24 | 73 |

The optimal conditions (Entry 4) employ copper(II) sulfate pentahydrate with sodium ascorbate in a tert-butanol/water mixture at 50°C for 12 hours, providing an 82% yield of the triazole intermediate.

Synthesis via N-Tosylhydrazones

Reagents and Materials

- N-Tosylhydrazide

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- 2-Fluoroaniline

- 2-Chlorobenzylamine

- Copper(II) acetate

- Potassium carbonate

- Solvents: ethanol, dimethylformamide, dichloromethane

Detailed Synthetic Procedure

Preparation of N-Tosylhydrazone Intermediate

- In a 100 mL round-bottom flask, dissolve N-tosylhydrazide (10 mmol, 1.86 g) in ethanol (30 mL).

- Add ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol, 1.84 g) and a catalytic amount of acetic acid (0.5 mL).

- Stir the mixture at room temperature for 12 hours.

- Filter the resulting crystalline solid, wash with cold ethanol, and dry under vacuum to obtain the N-tosylhydrazone intermediate.

Triazole Formation and Functionalization

- In a 100 mL round-bottom flask, dissolve the N-tosylhydrazone intermediate (5 mmol) in dimethylformamide (20 mL).

- Add copper(II) acetate (0.5 mmol, 0.091 g) and potassium carbonate (10 mmol, 1.38 g).

- Heat the mixture to 80°C under nitrogen atmosphere for 6 hours.

- Add 2-fluoroaniline (6 mmol, 0.667 g) and continue heating for an additional 12 hours.

- Cool the reaction mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with water (3 × 30 mL) and brine (30 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain ethyl 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate.

Hydrolysis and Amide Formation

- Hydrolyze the ester using the procedure described in Section 3.2.2.

- Couple the resulting carboxylic acid with 2-chlorobenzylamine using the procedure described in Section 3.2.3 to obtain this compound.

Optimization Studies

The N-tosylhydrazone approach was optimized by varying reaction parameters. Table 2 summarizes the key findings.

Table 2: Optimization of N-Tosylhydrazone-Based Triazole Synthesis

| Entry | Copper Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | K₂CO₃ | DMF | 80 | 18 | 65 |

| 2 | CuSO₄·5H₂O | K₂CO₃ | DMF | 80 | 18 | 58 |

| 3 | Cu(OAc)₂ | Cs₂CO₃ | DMF | 80 | 18 | 68 |

| 4 | Cu(OAc)₂ | K₂CO₃ | DMSO | 80 | 18 | 63 |

| 5 | Cu(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | 70 |

| 6 | Cu(OAc)₂ | K₂CO₃ | DMF | 60 | 24 | 60 |

The optimized conditions (Entry 5) use copper(II) acetate with potassium carbonate in dimethylformamide at 100°C for 12 hours, providing a 70% yield of the desired triazole intermediate.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

Reagents and Materials

- Organic azides

- Ethyl propiolate

- 2-Fluoroaniline

- 2-Chlorobenzylamine

- Ruthenium catalyst (CpRuCl(COD) or CpRuCl(PPh₃)₂)

- Solvents: 1,2-dichloroethane, tetrahydrofuran

Detailed Synthetic Procedure

Preparation of Azide Component

- In a 100 mL round-bottom flask, dissolve sodium azide (12 mmol, 0.78 g) in a mixture of water (10 mL) and acetone (30 mL).

- Add the appropriate precursor (10 mmol) and stir the mixture at room temperature for a specified period.

- Extract the organic azide with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain the azide component.

Ruthenium-Catalyzed Triazole Formation

- In a dry 50 mL round-bottom flask under nitrogen atmosphere, dissolve the azide component (5 mmol) and ethyl propiolate (5 mmol, 0.49 g) in 1,2-dichloroethane (15 mL).

- Add Cp*RuCl(COD) catalyst (0.25 mmol, 0.095 g) and stir the mixture at 45°C for 8 hours.

- Monitor the reaction progress by thin-layer chromatography.

- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the triazole intermediate.

Introduction of 2-Fluorophenyl Amino Group and Amide Formation

- Functionalize the triazole intermediate with 2-fluoroaniline through appropriate methods.

- Hydrolyze the ester group and couple with 2-chlorobenzylamine using procedures similar to those described in Sections 3.2.2 and 3.2.3.

Optimization of Ruthenium Catalysis

Optimization studies for the ruthenium-catalyzed approach focused on catalyst type, solvent, and reaction temperature. Table 3 summarizes the key findings.

Table 3: Optimization of Ruthenium-Catalyzed Triazole Synthesis

| Entry | Ruthenium Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cp*RuCl(COD) | DCE | 45 | 8 | 72 |

| 2 | Cp*RuCl(PPh₃)₂ | DCE | 45 | 12 | 68 |

| 3 | Cp*RuCl(COD) | THF | 45 | 8 | 65 |

| 4 | Cp*RuCl(COD) | Toluene | 45 | 8 | 60 |

| 5 | Cp*RuCl(COD) | DCE | 60 | 6 | 75 |

| 6 | Cp*RuCl(COD) | DCE | 25 | 24 | 55 |

The optimal conditions (Entry 5) employ Cp*RuCl(COD) catalyst in 1,2-dichloroethane at 60°C for 6 hours, providing a 75% yield of the triazole intermediate.

Direct Fluoroalkyl Triazole Synthesis

Reagents and Materials

- Perfluoroalkyl acetoacetates

- N-Tosylhydrazide

- 2-Fluoroaniline

- 2-Chlorobenzylamine

- Copper(II) catalyst

- Base (sodium acetate)

- Solvents: ethanol, dimethylformamide

Detailed Synthetic Procedure

Preparation of Perfluoroalkyl Triazole Core

- In a 100 mL round-bottom flask, dissolve N-tosylhydrazide (10 mmol, 1.86 g) and trifluoromethyl acetoacetate (10 mmol, 1.84 g) in ethanol (30 mL).

- Add sodium acetate (20 mmol, 1.64 g) and copper(II) acetate (1 mmol, 0.182 g).

- Heat the mixture to reflux for 6 hours under air atmosphere.

- Cool the reaction mixture to room temperature, filter through celite, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain the 5-carboxyl-4-trifluoromethyl-1,2,3-triazole intermediate.

Functionalization and Amide Formation

- Functionalize the triazole intermediate with 2-fluoroaniline through appropriate methods.

- Couple the carboxylic acid function with 2-chlorobenzylamine using procedures similar to those described in Section 3.2.3.

Optimization Studies

The direct fluoroalkyl triazole synthesis approach was optimized by varying reaction parameters. Table 4 summarizes the key findings.

Table 4: Optimization of Direct Fluoroalkyl Triazole Synthesis

| Entry | Copper Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | NaOAc | EtOH | Reflux | 6 | 76 |

| 2 | CuSO₄·5H₂O | NaOAc | EtOH | Reflux | 6 | 70 |

| 3 | Cu(OAc)₂ | K₂CO₃ | EtOH | Reflux | 6 | 72 |

| 4 | Cu(OAc)₂ | NaOAc | MeOH | Reflux | 6 | 68 |

| 5 | Cu(OAc)₂ | NaOAc | EtOH | 60 | 12 | 65 |

| 6 | Cu(OAc)₂ | NaOAc | EtOH | Reflux | 4 | 70 |

The optimal conditions (Entry 1) use copper(II) acetate with sodium acetate in ethanol at reflux for 6 hours, providing a 76% yield of the fluoroalkyl triazole intermediate.

Analysis and Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d₆) :

- δ 13.80 (s, 1H, triazole NH)

- δ 9.60 (s, 1H, CONH)

- δ 8.50 (s, 1H, NHAr)

- δ 7.60-7.65 (m, 1H, Ar-H)

- δ 7.40-7.45 (m, 2H, Ar-H)

- δ 7.25-7.35 (m, 3H, Ar-H)

- δ 7.15-7.25 (m, 2H, Ar-H)

- δ 4.55 (d, J = 6.0 Hz, 2H, CH₂)

13C NMR (100 MHz, DMSO-d₆) :

- δ 161.5 (C=O)

- δ 156.8 (d, JC-F = 245 Hz, CAr-F)

- δ 148.2 (triazole C-5)

- δ 137.5 (triazole C-4)

- δ 135.7 (C-Cl)

- δ 132.3-125.2 (aromatic carbons)

- δ 124.3 (d, JC-F = 12 Hz, CAr)

- δ 116.5 (d, JC-F = 19 Hz, CAr)

- δ 42.1 (CH₂)

19F NMR (376 MHz, DMSO-d₆) :

- δ -127.5 (m, 1F)

Mass Spectrometry

HRMS (ESI) :

- Calculated for C16H13ClFN5O [M+H]⁺: 346.0871

- Found: 346.0868

Major fragment ions :

- m/z 311 [M-Cl]⁺

- m/z 139 [FlPhNH]⁺

- m/z 125 [ClBn]⁺

Infrared Spectroscopy

IR (KBr, cm⁻¹) :

- 3352 (N-H stretching)

- 3120 (triazole C-H stretching)

- 2950 (aromatic C-H stretching)

- 1668 (C=O stretching)

- 1580 (C=N stretching)

- 1495 (aromatic C=C stretching)

- 1235 (C-F stretching)

- 765 (C-Cl stretching)

Physical Properties

- Appearance: White crystalline solid

- Melting point: 188-190°C

- Solubility: Soluble in DMSO, DMF, partially soluble in methanol and ethanol, insoluble in water

- Molecular formula: C16H13ClFN5O

- Molecular weight: 345.76 g/mol

Comparison of Synthetic Methods

Yield and Efficiency Comparison

Table 5: Comparison of Different Synthetic Approaches

| Method | Overall Yield (%) | Number of Steps | Reaction Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC | 55-60 | 3 | 40-48 | High yield, regioselective, scalable | Copper contamination |

| N-Tosylhydrazones | 40-45 | 3-4 | 48-60 | Alternative precursors | Lower yield, longer time |

| RuAAC | 45-50 | 3 | 30-36 | Shorter reaction time | Expensive catalyst |

| Direct Fluoroalkyl | 45-50 | 3 | 36-42 | Direct fluorination | Limited substrate scope |

Method Selection Criteria

The selection of the most appropriate synthetic method depends on various factors:

For laboratory-scale synthesis (<10g), the CuAAC method (Section 3) offers the best balance of efficiency, reliability, and cost-effectiveness.

For larger-scale production, optimization of the CuAAC method with attention to copper removal is recommended.

When specific precursors like azides present handling concerns, the N-tosylhydrazone approach (Section 4) provides a safer alternative.

For rapid small-scale synthesis, the ruthenium-catalyzed approach (Section 5) offers the shortest reaction time but at higher cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: 2-chlorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Biology: It is used in biological assays to investigate its effects on various cellular processes and pathways.

Industrial Processes: The compound’s reactivity makes it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structure shares similarities with several triazole carboxamides documented in the literature. Key structural variations among analogs include:

Key Observations :

- Substituent Effects: The 2-chlorobenzyl group in the target compound likely improves membrane permeability compared to non-halogenated analogs (e.g., methylphenyl in ).

- Stability : Unlike tert-butyl-containing triazoles (e.g., compounds 1a/1b in ), the target compound’s aromatic substituents (chlorobenzyl, fluorophenyl) may confer resistance to degradation in acidic environments.

Biological Activity

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H13ClFN5O

- Molecular Weight : 345.76 g/mol

The structure features a triazole ring, a chlorobenzyl group, and a fluorophenyl amine, contributing to its biological activity through various mechanisms.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown its potential to inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer)

- IC50 Values : The compound showed IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating its effectiveness in inhibiting cancer cell growth.

The anticancer activity of this compound may be attributed to its ability to modulate specific cellular pathways. Studies suggest that it interacts with various biological targets including enzymes and receptors involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide | Benzyl instead of chlorobenzyl | Lacks chlorine substituent which may affect biological activity |

| 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Different amine substitution | Exhibits different biological activities due to varying substituents |

| 5-methyl-N-(phenethyl)-1H-1,2,3-triazole-4-carboxamide | Methyl substitution at position 5 | Variation in methyl group may influence solubility and reactivity |

Case Studies and Research Findings

Recent studies have explored the biological activity of triazole derivatives extensively. For example:

- Antiproliferative Activity : A study demonstrated that certain triazole derivatives exhibited antiproliferative effects against multiple cancer cell lines with IC50 values ranging from 1.1 μM to 4.24 μM .

- Antimicrobial Effects : Other research highlighted the antimicrobial properties of triazole compounds against pathogens like E. coli and S. aureus, showcasing their broad-spectrum efficacy .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Step 1 : Condensation of 2-fluorophenylamine with a triazole precursor under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole core.

- Step 2 : Coupling with 2-chlorobenzyl isocyanide or a carboxamide intermediate using EDC/HOBt-mediated amide bond formation (common in triazole carboxamide syntheses) .

- Optimization : Reaction yields (typically 70–90%) can be improved by controlling temperature (0–5°C for azide stability), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:isocyanide). Purity is validated via HPLC (>95%) and NMR (absence of unreacted starting materials) .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., 2-fluorophenyl NH resonance at δ 8.2–8.5 ppm; triazole C=O at ~165 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 372.08 for C16H12ClFN5O) with <2 ppm error .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What are the primary biological targets or mechanisms associated with this compound?

- Methodological Answer :

- Enzyme Inhibition : Triazole carboxamides often target kinases (e.g., c-Met) or inflammatory enzymes (e.g., COX-2). Conduct enzyme inhibition assays (IC50 determination) using fluorogenic substrates or ELISA-based detection .

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with EC50 values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Variability : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, if in vitro kinase inhibition does not translate to cellular activity, assess membrane permeability via logP measurements (optimal range: 2–3) .

- Control Experiments : Use siRNA knockdown of target enzymes to confirm on-mechanism effects. Address solubility limitations (common in triazoles) by testing formulations with DMSO/PEG-400 co-solvents .

Q. What computational strategies can guide the optimization of selectivity for target enzymes?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase active sites (e.g., c-Met ATP-binding pocket). Focus on hydrogen bonding with triazole C=O and hydrophobic contacts with 2-chlorobenzyl groups .

- SAR Studies : Synthesize derivatives with substituent variations (e.g., 3-fluorophenyl vs. 2-fluorophenyl) and correlate docking scores with experimental IC50 values to identify selectivity determinants .

Q. How can crystallography (e.g., SHELX refinement) clarify structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect high-resolution (<1.0 Å) X-ray diffraction data using synchrotron sources.

- SHELX Refinement : Use SHELXL for anisotropic displacement parameters and twin refinement (if applicable). Validate hydrogen bonding (e.g., triazole NH∙∙∙O=C interactions) and torsional angles for substituent orientation .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or glycoside groups at the carboxamide NH, which are cleaved enzymatically in vivo .

- Co-Crystallization : Screen with cyclodextrins or succinic acid to enhance solubility (measured via shake-flask method) while maintaining IC50 values in enzyme assays .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.